Cas no 1803589-04-9 (Potassium 3-(phenylcarbamoyl)benzoate)

Potassium 3-(phenylcarbamoyl)benzoate is a benzoate derivative with a phenylcarbamoyl functional group, offering utility as an intermediate in organic synthesis and pharmaceutical applications. Its potassium salt form enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The compound’s structure, featuring both a carboxylate and an amide moiety, allows for versatile reactivity, including participation in coupling reactions or serving as a building block for more complex molecules. Its stability under standard conditions and well-defined purity make it suitable for research and industrial processes requiring precise chemical functionality. The product is typically characterized by HPLC or NMR to ensure consistency.
Potassium 3-(phenylcarbamoyl)benzoate structure
1803589-04-9 structure
Product Name:Potassium 3-(phenylcarbamoyl)benzoate
CAS No:1803589-04-9
MF:C14H10KNO3
MW:279.332404613495
MDL:MFCD28397753
CID:5044088
PubChem ID:119031262
Update Time:2025-10-29

Potassium 3-(phenylcarbamoyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • potassium 3-(phenylcarbamoyl)benzoate
    • potassium;3-(phenylcarbamoyl)benzoate
    • Potassium 3-(phenylcarbamoyl)benzoate
    • MDL: MFCD28397753
    • Inchi: 1S/C14H11NO3.K/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18;/h1-9H,(H,15,16)(H,17,18);/q;+1/p-1
    • InChI Key: GHZGQGRTHTXYCR-UHFFFAOYSA-M
    • SMILES: [K+].O=C(C1C=CC=C(C(=O)[O-])C=1)NC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Topological Polar Surface Area: 69.2

Potassium 3-(phenylcarbamoyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P994753-25mg
Potassium 3-(Phenylcarbamoyl)benzoate
1803589-04-9
25mg
$ 70.00 2022-06-03
TRC
P994753-50mg
Potassium 3-(Phenylcarbamoyl)benzoate
1803589-04-9
50mg
$ 95.00 2022-06-03
TRC
P994753-250mg
Potassium 3-(Phenylcarbamoyl)benzoate
1803589-04-9
250mg
$ 365.00 2022-06-03
Enamine
EN300-210977-0.05g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
0.05g
$88.0 2023-09-16
Enamine
EN300-210977-0.1g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
0.1g
$132.0 2023-09-16
Enamine
EN300-210977-0.25g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
0.25g
$188.0 2023-09-16
Enamine
EN300-210977-0.5g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
0.5g
$353.0 2023-09-16
Enamine
EN300-210977-1.0g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
1g
$470.0 2023-06-08
Enamine
EN300-210977-2.5g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
2.5g
$923.0 2023-09-16
Enamine
EN300-210977-5.0g
potassium 3-(phenylcarbamoyl)benzoate
1803589-04-9 95%
5g
$1364.0 2023-06-08

Additional information on Potassium 3-(phenylcarbamoyl)benzoate

Research Brief on Potassium 3-(phenylcarbamoyl)benzoate (CAS: 1803589-04-9): Recent Advances and Applications

Potassium 3-(phenylcarbamoyl)benzoate (CAS: 1803589-04-9) is a chemical compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in drug synthesis and its role in modulating biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic applications, and therapeutic potential.

One of the key areas of investigation has been the compound's role as a precursor in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Potassium 3-(phenylcarbamoyl)benzoate serves as a critical building block in the development of COX-2 inhibitors with improved selectivity and reduced gastrointestinal side effects. The study utilized computational modeling to optimize the compound's derivatization, resulting in a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) with enhanced pharmacokinetic profiles.

In addition to its applications in drug synthesis, Potassium 3-(phenylcarbamoyl)benzoate has shown promise in the field of targeted drug delivery. Research conducted at the University of Cambridge in 2024 revealed that the compound can be functionalized to create pH-sensitive drug carriers. These carriers exhibit selective release of therapeutic agents in acidic tumor microenvironments, thereby improving the efficacy of chemotherapy while minimizing off-target effects. The study, published in Advanced Drug Delivery Reviews, underscores the compound's potential in oncology applications.

Another significant development involves the compound's role in enzyme inhibition. A recent preprint on bioRxiv (2024) reported that Potassium 3-(phenylcarbamoyl)benzoate derivatives act as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The study employed high-throughput screening and molecular docking to identify the most effective derivatives, paving the way for new epigenetic therapies.

Despite these advancements, challenges remain in the large-scale production and clinical translation of Potassium 3-(phenylcarbamoyl)benzoate-based therapeutics. Issues such as solubility, stability, and bioavailability need to be addressed through further formulation optimization. Ongoing research is exploring nanoformulations and prodrug strategies to overcome these limitations.

In conclusion, Potassium 3-(phenylcarbamoyl)benzoate (CAS: 1803589-04-9) represents a promising scaffold in pharmaceutical research, with applications ranging from anti-inflammatory drug development to targeted cancer therapy. Future studies should focus on optimizing its physicochemical properties and expanding its therapeutic repertoire through innovative derivatization strategies.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd